2-amino-3-(dimethylphosphoryl)propanoic acid hydrochloride
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Overview
Description
2-amino-3-(dimethylphosphoryl)propanoic acid hydrochloride is a chemical compound with the molecular formula C5H12NO3P·HCl and a molecular weight of 201.59 g/mol . It is a derivative of propanoic acid and contains both an amino group and a dimethylphosphoryl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(dimethylphosphoryl)propanoic acid hydrochloride typically involves the reaction of 2-amino-3-(dimethylphosphoryl)propanoic acid with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(dimethylphosphoryl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The phosphoryl group can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the amino group, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-3-(dimethylphosphoryl)propanoic acid hydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-amino-3-(dimethylphosphoryl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the dimethylphosphoryl group can participate in phosphorylation reactions. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)propionic acid hydrochloride: Similar in structure but contains a dimethylamino group instead of a dimethylphosphoryl group.
2-amino-3-(2,3-dihydroxyphenyl)propanoic acid: Contains a dihydroxyphenyl group instead of a dimethylphosphoryl group.
Uniqueness
2-amino-3-(dimethylphosphoryl)propanoic acid hydrochloride is unique due to the presence of both an amino group and a dimethylphosphoryl group, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry that require these unique characteristics.
Properties
CAS No. |
2613383-72-3 |
---|---|
Molecular Formula |
C5H13ClNO3P |
Molecular Weight |
201.6 |
Purity |
95 |
Origin of Product |
United States |
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